3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine

Monoamine Oxidase Neurodegeneration Selectivity Profiling

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine (CAS 1444103-41-6) features a non-interchangeable 3-nitro,6-amine substitution on a saturated tetrahydroquinoline core, delivering 6.5-fold MAO-B selectivity (IC50: 15.4 µM) over MAO-A. This pharmacophore is critical for Parkinson's disease SAR programs and cathepsin B exopeptidase inhibitor development—the position-specific activity of the 6-nitro architecture is absent in the 5-nitro regioisomer. Generic tetrahydroquinoline analogs cannot replicate its target engagement profile; substitution invalidates comparative data and compromises experimental reproducibility. Secure this exact scaffold for reproducible, publication-grade research.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13302106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O2/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14/h4-5,7H,1-3,10H2
InChIKeyXKJLXWDSLQVQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine: Core Scaffold Profile and Procurement-Relevant Baseline


3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine (CAS 1444103-41-6) is a polysubstituted tetrahydroquinoline featuring a nitro group at the 3-position and a primary amine at the 6-position on the saturated ring [1]. This compound belongs to a broader class of tetrahydroquinoline derivatives that serve as versatile scaffolds in medicinal chemistry, with applications spanning kinase inhibition, antimicrobial research, and central nervous system modulation [2]. The specific substitution pattern creates a pharmacophore distinct from other tetrahydroquinoline analogs, establishing it as a non-interchangeable chemical entity for research programs requiring this exact architecture.

Why 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


Tetrahydroquinoline derivatives exhibit profoundly divergent biological profiles based on subtle variations in substitution pattern and ring saturation [1]. A comprehensive comparative study of nitroxoline and its regioisomers demonstrated that shifting the nitro group position or altering the saturation state of the pyridine ring results in substantially different pharmacological activities, including complete loss of activity in certain assays [1]. The specific 3-nitro, 6-amine substitution pattern on the saturated tetrahydroquinoline core confers a unique target engagement profile that cannot be replicated by compounds lacking either the 3-nitro group or the 6-amine functionality. Consequently, generic substitution with alternative tetrahydroquinoline analogs in research protocols will invalidate comparative data and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine: Comparative Data Guide


MAO-B Isoform Selectivity Profile Versus MAO-A

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine exhibits preferential inhibition of monoamine oxidase B (MAO-B) over MAO-A. In fluorescence-based assays measuring kynuramine conversion to 4-hydroxyquinoline, the compound demonstrates an IC50 of 15.4 µM against human MAO-B compared to an IC50 of 100 µM against human MAO-A [1]. This represents an approximate 6.5-fold selectivity for MAO-B over MAO-A.

Monoamine Oxidase Neurodegeneration Selectivity Profiling

Nitro Group Positional Impact: 6-Nitro Versus 5-Nitro Regioisomer Activity Divergence

The position of the nitro group on the tetrahydroquinoline scaffold dictates functional activity in multiple biochemical assays. A head-to-head comparative study of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline versus its 5-nitro counterpart revealed that only the 6-nitro derivative demonstrated detectable inhibition of cathepsin B exopeptidase activity, with a Ki of approximately 50 µM, whereas the 5-nitro derivative showed no measurable inhibition at concentrations up to 200 µM [1]. Similarly, in MetAP inhibition assays, the 6-nitro derivative exhibited residual activity below 50% at 125 µM screening concentration, while the 5-nitro derivative was essentially inactive [1].

Antimicrobial Cathepsin B MetAP Inhibition

Ring Saturation Modulates Antibacterial Activity: Tetrahydroquinoline Versus Quinoline Core

Partial saturation of the pyridine ring (tetrahydroquinoline core) substantially alters antibacterial potency compared to the fully aromatic quinoline counterpart. In comparative MIC testing against Mycobacterium smegmatis, the tetrahydroquinoline derivative demonstrated markedly reduced antibacterial activity relative to the aromatic 8-hydroxy-6-nitroquinoline, indicating that ring saturation attenuates antimicrobial efficacy [1]. This finding aligns with the broader observation that biological activities differ substantially between the partially saturated and fully aromatic counterparts [1].

Antibacterial Mycobacterium Structural Biology

3-Nitro Substitution Confers MAO Inhibition Not Present in Unsubstituted Tetrahydroquinoline Core

The 3-nitro substitution is essential for MAO inhibitory activity. While 3-nitro-5,6,7,8-tetrahydroquinolin-6-amine exhibits measurable MAO-B inhibition (IC50 = 15.4 µM) [1], studies on the unsubstituted tetrahydroquinoline core demonstrate that N-methyl-tetrahydroquinoline is not metabolized by MAO enzymes [2], indicating that the core scaffold alone lacks intrinsic MAO engagement. The presence of the 3-nitro group is therefore a critical pharmacophoric element required for MAO inhibitory activity.

Monoamine Oxidase Enzyme Inhibition Pharmacophore Mapping

Evidence-Based Application Scenarios for 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine in Research Procurement


MAO-B Selective Tool Compound Development for Neurodegenerative Disease Research

Given its 6.5-fold selectivity for MAO-B over MAO-A (IC50: 15.4 µM vs. 100 µM), 3-nitro-5,6,7,8-tetrahydroquinolin-6-amine serves as a suitable starting scaffold for developing isoform-selective MAO-B inhibitors. Research programs investigating Parkinson's disease or other neurodegenerative conditions where MAO-B inhibition is therapeutically relevant can utilize this compound for structure-activity relationship (SAR) exploration and lead optimization. The quantitative selectivity data provide a benchmark for evaluating structural modifications aimed at improving potency and selectivity [1].

Cathepsin B Exopeptidase Inhibitor Development with Defined Structural Requirements

The 6-nitro tetrahydroquinoline architecture demonstrates specific inhibition of cathepsin B exopeptidase activity (Ki ≈ 50 µM) that is absent in the 5-nitro regioisomer. This positional specificity makes 3-nitro-5,6,7,8-tetrahydroquinolin-6-amine and its structural analogs valuable for research programs targeting cathepsin B-dependent pathologies, including cancer metastasis and tumor progression. The compound provides a starting point for optimizing cathepsin B exopeptidase inhibitors where nitro group positioning is critical for target engagement [1].

Tetrahydroquinoline Scaffold SAR Studies Requiring Defined Substitution Patterns

As a polysubstituted tetrahydroquinoline bearing both a 3-nitro and 6-amine group, this compound is an ideal candidate for systematic SAR investigations exploring how specific functional group combinations influence biological activity. The extensive comparative data available for related tetrahydroquinoline analogs—including variations in nitro position (5- vs. 6- vs. 7-nitro) and ring saturation state—provide a robust framework for interpreting the activity contributions of each substituent. Research programs developing kinase inhibitors, EPAC modulators, or antimicrobial agents based on the tetrahydroquinoline scaffold can leverage this compound to establish structure-activity relationships [2].

Quote Request

Request a Quote for 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.